molecular formula C14H17BrN2O2 B12458470 N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide

N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide

Cat. No.: B12458470
M. Wt: 325.20 g/mol
InChI Key: AZIYOGCDJYCOSU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide is a chemical compound with a complex structure that includes a bromophenyl group, a formylamino group, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. The formylamino group is then introduced through a formylation reaction, and the cyclohexanecarboxamide group is added via an amidation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(formylamino)cyclohexanecarboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic systems, while the formylamino and cyclohexanecarboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and cyclohexanecarboxamide compounds. Examples include:

  • N-(4-bromophenyl)cyclohexanecarboxamide
  • N-(4-bromophenyl)-3-methoxybenzamide

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

N-(4-bromophenyl)-1-formamidocyclohexane-1-carboxamide

InChI

InChI=1S/C14H17BrN2O2/c15-11-4-6-12(7-5-11)17-13(19)14(16-10-18)8-2-1-3-9-14/h4-7,10H,1-3,8-9H2,(H,16,18)(H,17,19)

InChI Key

AZIYOGCDJYCOSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)NC=O

Origin of Product

United States

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